molecular formula C18H22N4 B6024870 N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6024870
M. Wt: 294.4 g/mol
InChI Key: YTDKEMUITKLKAM-UHFFFAOYSA-N
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Description

N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a high-value pyrazolo[1,5-a]pyrimidine derivative designed for research use. This compound is part of a promising class of heterocyclic molecules known for their significant therapeutic potential . Pyrazolo[1,5-a]pyrimidine scaffolds, like this one, have been extensively investigated as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis, highlighting their value in anti-tuberculosis drug discovery research . Furthermore, this core structure is recognized in published patents for its utility as a cyclin-dependent kinase (CDK) inhibitor, indicating broad applicability in oncology research and cell cycle studies . The structural configuration of this specific amine, featuring a phenyl ring at the 2-position and an N-butyl chain at the 7-position, is engineered to facilitate interactions with key biological targets. The compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this molecule as a key intermediate or building block in medicinal chemistry programs, for structure-activity relationship (SAR) explorations, or as a pharmacological probe for screening against various disease models.

Properties

IUPAC Name

N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-4-5-11-19-16-12-13(2)20-18-14(3)17(21-22(16)18)15-9-7-6-8-10-15/h6-10,12,19H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDKEMUITKLKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=NC2=C(C(=NN12)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Aminopyrazoles

A widely adopted method involves the cyclocondensation of β-ketoesters with 3-amino-4-substituted pyrazoles. For instance, Das et al. demonstrated that reacting 3-amino-4-phenylpyrazole with dimethyl acetylenedicarboxylate (DMAD) in ethanol-water (1:1) under ultrasonic irradiation at 60°C yields pyrazolo[1,5-a]pyrimidin-7(4H)-ones in 70–85% yields after column chromatography. This reaction proceeds via an aza-Michael addition mechanism, facilitated by KHSO₄ as a Brønsted acid catalyst (Fig. 1A).

Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Solvent SystemEthanol:H₂O (1:1)Maximizes solubility and reaction efficiency
Catalyst Loading20 mol% KHSO₄Accelerates cyclization
Temperature60°CBalances kinetics and thermal stability
Ultrasonic Irradiation40 kHzReduces reaction time by 50% compared to conventional heating

For N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine, this method could be adapted by substituting DMAD with a β-ketoester bearing pre-installed methyl groups at positions 3 and 5.

Oxidative Cyclization of Enaminones

An alternative route employs enaminones derived from β-diketones and amines. For example, β-diketones treated with ammonium acetate form enaminones, which undergo oxidative cyclization with iodine or hypervalent iodine reagents to construct the pyrimidine ring. While this method offers regioselectivity advantages, it requires stringent control over oxidation states to prevent over-oxidation of sensitive substituents like the phenyl group at position 2.

Substituent Positioning and Regioselectivity

Precise control over methyl and phenyl group placement is critical:

Methyl Group Installation

  • Position 3 : Introduced via methyl-substituted β-ketoesters during cyclocondensation. For example, methyl acetoacetate provides the 3-methyl group directly.

  • Position 5 : Dictated by the electronic properties of the aminopyrazole. Electron-withdrawing groups on the pyrazole nitrogen direct methylation to position 5 during cyclization.

Reaction Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37288
DMF36.76892
Acetonitrile37.56585
Water80.1<10-

Ethanol-water mixtures optimize both yield and purity by balancing substrate solubility and catalytic activity.

Temperature and Time Trade-offs

Elevating temperatures from 60°C to 80°C reduces reaction time by 30% but decreases yield by 12% due to increased decomposition.

Analytical Characterization

Critical spectroscopic data for verifying structure:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.73 (d, J = 8.4 Hz, 2H, Ar-H), 7.51–7.42 (m, 7H, Ar-H + NH), 2.32 (s, 3H, CH₃).

  • ¹³C NMR : 155.9 ppm (C=O), 138.8 ppm (quaternary C), 13.1 ppm (CH₃).

  • HRMS : m/z calcd. for C₁₈H₂₂N₄ [M+H]⁺: 294.4; found: 294.3 .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit notable antimicrobial properties. For instance, derivatives of this compound have been synthesized and evaluated for their effectiveness against various bacterial strains, including those responsible for tuberculosis. Studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit the growth of Mycobacterium tuberculosis by targeting its ATP synthase, which is critical for the bacterium's energy metabolism .

Case Study: Antitubercular Activity

  • Compound : Pyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Method : High-throughput screening identified this compound as a potential lead against M. tuberculosis.
  • Findings : The compound showed low cytotoxicity and significant activity against M. tuberculosis in macrophages, indicating its potential as a therapeutic agent .

Anticancer Potential

The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have also been extensively studied. These compounds have demonstrated the ability to inhibit various cancer cell lines by interfering with critical cellular processes such as apoptosis and cell cycle progression.

Case Study: Cyclin-dependent Kinase Inhibition

  • Mechanism : Some derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle.
  • Impact : Inhibition of CDKs can lead to reduced proliferation of cancer cells and increased apoptosis, making these compounds promising candidates for cancer therapy .

Anti-inflammatory Properties

Another significant application of pyrazolo[1,5-a]pyrimidines is their anti-inflammatory effects. Research has shown that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Study: Inflammation Modulation

  • Research Findings : Derivatives have been evaluated for their ability to reduce pro-inflammatory cytokines in vitro and in vivo.
  • Results : Certain compounds exhibited a marked decrease in inflammation markers, suggesting their utility in treating inflammatory diseases .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves various methodologies that enhance its biological activity. Understanding the structure-activity relationships (SAR) is crucial for optimizing these compounds for specific therapeutic applications.

Synthesis Overview

  • Methods : Various synthetic routes have been developed to create libraries of substituted pyrazolo[1,5-a]pyrimidines.
  • Optimization : Modifications at different positions on the pyrazole ring have been correlated with enhanced biological activities, guiding future drug design efforts .

Material Science Applications

Beyond medicinal applications, pyrazolo[1,5-a]pyrimidines are being explored for their photophysical properties in material science. Their potential use in organic electronics and photonic devices is an emerging area of research.

Material Properties

  • Conductivity : Some derivatives exhibit semiconducting properties suitable for organic photovoltaic applications.
  • Photophysical Behavior : The ability to tune their electronic properties through chemical modifications makes them attractive for various technological applications .

Mechanism of Action

The mechanism of action of N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For example, pyrazolopyrimidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with key analogs:

Substituent Analysis by Position

Position 2 (C-2):
  • Target Compound: 2-phenyl group.
  • Analog 1 (): 2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine.
  • Analog 2 (): Compounds 47–51 feature a 2-pyridylmethylamine group at C-7 but retain a phenyl group at C-2.
    • The phenyl group at C-2 is conserved in anti-mycobacterial agents, suggesting its role in maintaining planar geometry for target binding .
Positions 3 and 5 (C-3 and C-5):
  • Target Compound: 3,5-dimethyl groups.
  • Anti-Mycobacterial Analogs ():
    • 3-(4-Fluorophenyl) and 5-aryl/heteroaryl substituents are common. For example, 3-(4-fluorophenyl)-5-(4-methoxyphenyl) derivatives (e.g., compound 34) showed potent M. tuberculosis inhibition (MIC = 0.06 µM) .
    • Dimethyl groups in the target compound may enhance metabolic stability but reduce target affinity due to decreased aromatic interactions.
Position 7 (N-7):
  • Target Compound: N-butyl chain.
  • Anti-Mycobacterial Agents ():
    • N-(Pyridin-2-ylmethyl) groups (e.g., compound 32) are prevalent, contributing to hydrogen bonding and improved solubility. These compounds exhibit MIC values as low as 0.03 µM .
  • CRF1 Antagonists ():
    • MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethyl derivative) uses bulky N-substituents for receptor selectivity, highlighting how N-alkyl vs. N-aryl groups modulate target engagement .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP* Aqueous Solubility Metabolic Stability
Target Compound 294.4 ~3.5 Low Moderate (N-butyl)
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl) analog (32) 439.5 ~2.8 Moderate High (microsomal stability)
MPZP (CRF1 antagonist) 455.5 ~3.0 Low High (low clearance)

*Predicted using fragment-based methods.

Key Observations:
  • Anti-mycobacterial analogs with polar N-substituents (e.g., pyridylmethyl) show superior solubility and microsomal stability, critical for oral bioavailability .

Biological Activity

N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapeutics. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the pyrazolopyrimidine family, characterized by a fused pyrazole and pyrimidine ring structure. This structural configuration is known for its diverse biological activities, including anticancer properties. The compound's specific substituents contribute to its pharmacological profile.

Anticancer Properties

Numerous studies have investigated the anticancer potential of pyrazolo[1,5-a]pyrimidines, including this compound. The following points summarize key findings:

  • Mechanism of Action : The compound has been shown to inhibit various kinases involved in cancer cell proliferation and survival. For instance, it acts as a dual inhibitor of EGFR and VGFR2 kinases, which are critical in tumor growth and angiogenesis .
  • Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound effectively reduces cell viability and induces apoptosis. For example, it exhibited IC50 values ranging from 0.3 to 24 µM across different assays .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G1/S phase, leading to increased apoptosis rates in treated cells. This was evidenced by a significant rise in pre-G1 phase cells during flow cytometry analyses .

Other Biological Activities

Apart from its anticancer effects, this compound has shown promise in other areas:

  • Antimicrobial Activity : Some derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated antimicrobial properties against various pathogens, although specific data on this compound is limited .
  • Fluorescent Properties : The compound has potential applications in optical technologies due to its fluorescence characteristics, making it suitable for use as a biomarker in cellular imaging .

Table 1: Summary of Biological Activities

Study ReferenceActivityCell Line TestedIC50 (µM)Observations
AnticancerMCF-70.3 - 24Induces apoptosis and cell cycle arrest
AnticancerHeLa3 - 10Significant inhibition of cell proliferation
AntimicrobialVariousN/AExhibited antimicrobial properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-butyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, boronic acids (e.g., 4-fluorophenyl or p-tolyl derivatives) are coupled to halogenated precursors under Pd catalysis, followed by Boc protection/deprotection to introduce the N-butyl amine moiety . Key steps include:

Cyclization : Formation of the pyrazolo-pyrimidine core using cyclocondensation under reflux conditions.

Substitution : Suzuki coupling for aryl group introduction (e.g., 3- and 5-positions).

Amine Functionalization : N-alkylation or nucleophilic substitution to install the N-butyl group, often with Boc intermediates to prevent side reactions .

  • Validation : Purity is confirmed via 1H^1H NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and HRMS (mass accuracy < 2 ppm) .

Q. How is the structural conformation of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyrazolo-pyrimidines, crystals are grown via slow evaporation (e.g., methanol/water). Data collection uses CCD detectors, and structures are solved using SHELX software (e.g., SHELXL for refinement). Key metrics include bond lengths (C–N: 1.33–1.37 Å) and dihedral angles between aryl substituents .
  • Example : A related compound, 6-(4-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was confirmed via SC-XRD (CCDC 967390), showing planar pyrimidine rings and π-stacking interactions .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :

  • HPLC-PDA : Purity >98% confirmed using C18 columns (MeCN/H2_2O gradient).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >250°C).
  • Accelerated Stability Studies : Conducted at 40°C/75% RH for 4 weeks to monitor degradation (e.g., hydrolysis of N-butyl group) .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions influence biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (EWGs) : 4-Fluorophenyl at position 3 enhances kinase inhibition (e.g., CDK9 IC50_{50} = 12 nM) by increasing electrophilicity of the pyrimidine ring .
  • Hydrophobic Substituents : p-Tolyl or 4-isopropylphenyl at position 5 improves membrane permeability (logP >3.5) and cellular uptake in cancer models .
  • Trifluoromethyl Groups : At position 2, this group increases binding affinity (ΔG = -9.8 kcal/mol) via hydrophobic and van der Waals interactions in enzyme pockets .
    • Experimental Design : Systematic SAR studies involve synthesizing derivatives via parallel Suzuki reactions, followed by enzymatic assays (e.g., fluorescence polarization for kinase inhibition) .

Q. What strategies resolve contradictions in enzyme inhibition data across assays?

  • Methodological Answer :

Orthogonal Assays : Compare results from fluorescence-based (e.g., ADP-Glo™) and radiometric (e.g., 33P^{33}P-ATP) kinase assays to rule out interference from compound autofluorescence .

Crystallographic Analysis : Co-crystallize the compound with target enzymes (e.g., CDK2 or CRF1) to identify binding modes. For example, a pyrazolo-pyrimidine analog bound to CRF1 showed hydrogen bonding with Glu72 and π-stacking with Phe130 .

Kinetic Profiling : Determine inhibition mechanism (competitive/uncompetitive) via Lineweaver-Burk plots .

Q. How can pharmacokinetic properties be optimized for in vivo studies?

  • Key Parameters :

  • Lipophilicity : Adjust logD (e.g., 2.5–3.5) via substituent modification (e.g., methoxy groups reduce hepatic clearance) .
  • Plasma Stability : Incubate with mouse/human plasma (37°C, 1 h) and quantify parent compound via LC-MS.
  • Brain Penetration : Introduce N-alkyl groups (e.g., N-butyl) to enhance BBB permeability (brain/plasma ratio >0.3 in rodent models) .

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